2,5-Dipropylfuran

Separation Science Thermal Stability Distillation

2,5-Dipropylfuran is an organic compound of the 2,5-dialkylfuran class, with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is a colorless to pale yellow liquid with a characteristic furan-like aroma and is soluble in common organic solvents but insoluble in water.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
Cat. No. B15201107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dipropylfuran
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(O1)CCC
InChIInChI=1S/C10H16O/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8H,3-6H2,1-2H3
InChIKeyZJSDCCAGCCHMAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dipropylfuran for Research and Industrial Applications: A Procurement-Focused Overview of a 2,5-Dialkylfuran


2,5-Dipropylfuran is an organic compound of the 2,5-dialkylfuran class, with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . It is a colorless to pale yellow liquid with a characteristic furan-like aroma and is soluble in common organic solvents but insoluble in water . Its synthesis can be derived from renewable biomass sources, such as carbohydrates, aligning with green chemistry principles .

Why 2,5-Dipropylfuran Cannot Be Directly Substituted with Other 2,5-Dialkylfurans in Research Protocols


Within the class of 2,5-dialkylfurans, the length of the alkyl chain is a critical determinant of a compound's physicochemical properties, which in turn dictate its behavior in applications ranging from biofuels to chemical synthesis. A simple substitution of 2,5-dipropylfuran with a close analog like 2,5-dimethylfuran or 2,5-diethylfuran would result in a cascade of altered physical parameters including boiling point, density, vapor pressure, and lipophilicity . These differences can lead to significant changes in reaction kinetics, separation efficiency, and final product properties, rendering generic substitution a high-risk approach in precise scientific and industrial workflows.

Quantitative Evidence Guide: Comparative Performance of 2,5-Dipropylfuran vs. 2,5-Dialkylfuran Analogs


Comparative Boiling Point of 2,5-Dipropylfuran vs. 2,5-Dimethylfuran

The boiling point of 2,5-dipropylfuran is substantially higher than that of its shorter-chain analog, 2,5-dimethylfuran. This difference is a direct consequence of increased molecular weight and stronger van der Waals forces resulting from the longer propyl chains .

Separation Science Thermal Stability Distillation

Comparative Molecular Weight and Hydrophobicity of 2,5-Dipropylfuran vs. 2,5-Diethylfuran

The molecular weight and inferred lipophilicity of 2,5-dipropylfuran are greater than those of 2,5-diethylfuran due to the additional carbon atoms in the alkyl side chains. This affects its behavior in reversed-phase liquid chromatography and its partition coefficients in biological or biphasic systems .

Lipophilicity Chromatography Bioavailability

Predicted LogP as an Indicator of Lipophilicity for 2,5-Dipropylfuran vs. Shorter-Chain Analogs

The calculated LogP value for 2,5-dipropylfuran is significantly higher than what would be expected for its methyl- and ethyl-substituted analogs. This property is critical for predicting membrane permeability, environmental partitioning, and extraction efficiency [1].

QSAR Drug Design Environmental Fate

Class-Level Inference: Alkyl Chain Length Dictates Physicochemical and Application Profiles in 2,5-Dialkylfurans

While direct comparative data for 2,5-dipropylfuran are limited, the broader class of 2,5-dialkylfurans demonstrates a strong and predictable relationship between alkyl chain length and key properties. As chain length increases from methyl to ethyl to propyl, there is a corresponding increase in boiling point, molecular weight, and lipophilicity, alongside a decrease in vapor pressure and water solubility [1]. This well-established trend allows for confident inference of 2,5-dipropylfuran's position within this spectrum.

Structure-Property Relationships Biofuels Flavor Chemistry

Key Research and Industrial Application Scenarios for 2,5-Dipropylfuran


Development of Higher-Order Biofuel Blends and Combustion Studies

2,5-Dipropylfuran, with its higher boiling point (~200°C) and lower volatility compared to 2,5-dimethylfuran (92-94°C), is a candidate for research into next-generation biofuel blends that require reduced evaporative emissions and improved handling safety . Its distinct physicochemical profile, including higher molecular weight and predicted LogP, allows for investigations into its combustion kinetics and emission profiles relative to other furanic biofuels, providing critical data for optimizing fuel formulations [1].

Synthetic Building Block for Lipophilic Furan Derivatives

The greater lipophilicity of 2,5-dipropylfuran, as inferred from its molecular weight (152.23 g/mol) and predicted LogP (~3.92) compared to 2,5-diethylfuran (MW: 124.18 g/mol), makes it a valuable starting material for synthesizing furan-containing compounds with enhanced lipid solubility . This is particularly relevant in medicinal chemistry for modulating a drug candidate's bioavailability or in materials science for creating hydrophobic polymers and coatings. Its distinct chromatographic retention time also simplifies purification [1].

Flavor and Fragrance Research for Unique Organoleptic Profiles

2,5-Dipropylfuran possesses a characteristic furan-like aroma. The increased alkyl chain length compared to simpler furans is known to significantly alter olfactory characteristics, moving towards more woody, fruity, or nutty notes . This compound can serve as a research tool for structure-odor relationship (SOR) studies or as a specialty building block for creating novel fragrance and flavor compounds with distinct and potentially more complex sensory profiles than those derived from shorter-chain 2,5-dialkylfurans.

Model Compound for Chromatographic Method Development

Due to its well-defined molecular weight (152.23 g/mol) and predicted high lipophilicity (LogP ~3.92), 2,5-dipropylfuran is an excellent model analyte for developing and validating reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC) methods . Its retention time, which is distinct from smaller 2,5-dialkylfurans, provides a robust benchmark for optimizing separation conditions, evaluating column performance, and calibrating systems for the analysis of moderately hydrophobic, non-polar compounds in complex mixtures [1].

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